molecular formula C11H11NO4 B11882368 Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate

Cat. No.: B11882368
M. Wt: 221.21 g/mol
InChI Key: NJJYFVOQADEPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with diethyl oxalate in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce hydroxyquinoline derivatives .

Scientific Research Applications

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in disease pathways, such as kinases and proteases. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and keto groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-6-carboxylate

InChI

InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13)

InChI Key

NJJYFVOQADEPDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=CC(=O)N2

Origin of Product

United States

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